N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide
Description
N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide is a benzofuran-based compound featuring a 4-chlorophenyl group at the 2-position and a 3-chloropropanamido substituent at the 3-position of the benzofuran core. Benzofuran derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects, often modulated by substituents such as chlorophenyl groups and amide linkages .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-10-9-15(23)22-16-13-3-1-2-4-14(13)25-17(16)18(24)21-12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZZWZCQNENBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, exploring the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14Cl2N2O3, with a molecular weight of 377.22 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities. Its structure includes an amide linkage and chlorinated substituents that may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the benzofuran class, including this compound, exhibit various biological activities:
- Anticancer Activity : Some benzofuran derivatives have demonstrated potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of chlorinated groups may contribute to enhanced antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Certain structural modifications in benzofurans can lead to significant anti-inflammatory responses.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction may modulate cellular signaling, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | Benzofuran core with amino group | Anticancer |
| 3-methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide | Methyl substitution on benzofuran | Antimicrobial |
| 7-hydroxy-6-methoxybenzofuran derivatives | Hydroxy and methoxy groups on benzofuran | Anti-inflammatory |
This table illustrates how variations in substituents can influence biological activity and pharmacological properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- Anticancer Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Testing : Preliminary assays indicate promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its application as an antimicrobial agent.
- Inflammation Models : Animal models have demonstrated that the compound may reduce inflammation markers, indicating its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Benzofuran Core
N-(4-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide (CAS: 887894-35-1)
- Key Differences : Replaces the 3-chloropropanamido group with a 4-nitrobenzamido moiety.
- Molecular Formula : C22H14ClN3O5 (MW: 435.8 g/mol) vs. the target compound’s estimated formula C19H15Cl2N2O3 (MW: ~406.2 g/mol).
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
- Core Structure : Furo[2,3-b]pyridine instead of benzofuran.
- Substituents : Fluorophenyl and pyrimidinyl cyclopropaneamine groups.
Substituent Variations in Amide and Hydroxamic Acid Derivatives
N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (Compound 7)
- Structure : Cyclopentyl group instead of chloropropanamido; hydroxamic acid (N-hydroxy) functionality.
- Impact : Hydroxamic acids are potent metal chelators (e.g., inhibiting metalloenzymes like HDACs), whereas the target compound’s amide group may favor hydrogen bonding with biological targets .
Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (Compound 27)
- Structure : Thiazole and sulfamoyl groups replace benzofuran.
Research Findings and Implications
- Antioxidant Activity : Hydroxamic acid derivatives (e.g., Compound 7) showed DPPH radical scavenging in , suggesting that introducing N-hydroxy groups in the target compound could modulate antioxidant capacity .
- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s methods (amide coupling), but the chloropropanamido group may require tailored protecting strategies compared to nitrobenzamido derivatives .
- Biological Target Specificity : The benzofuran core’s planar structure may favor interactions with hydrophobic enzyme pockets, whereas furopyridine () or thiazole () cores could engage alternative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
